2-(5-Chloro-2,4-dimethoxy-phenyl)-5-(5-methyl-isoxazol-3-yl)-[1,3,4]oxadiazole
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Overview
Description
2-(5-Chloro-2,4-dimethoxy-phenyl)-5-(5-methyl-isoxazol-3-yl)-[1,3,4]oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2,4-dimethoxy-phenyl)-5-(5-methyl-isoxazol-3-yl)-[1,3,4]oxadiazole typically involves the following steps:
Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Formation of the oxadiazole ring: This involves the reaction of hydrazides with carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may produce halogenated compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-2,4-dimethoxy-phenyl)-5-(5-methyl-isoxazol-3-yl)-[1,3,4]oxadiazole involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Chloro-2,4-dimethoxy-phenyl)-[1,3,4]oxadiazole
- 5-(5-Methyl-isoxazol-3-yl)-[1,3,4]oxadiazole
Uniqueness
2-(5-Chloro-2,4-dimethoxy-phenyl)-5-(5-methyl-isoxazol-3-yl)-[1,3,4]oxadiazole is unique due to the presence of both the isoxazole and oxadiazole rings, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C14H12ClN3O4 |
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Molecular Weight |
321.71 g/mol |
IUPAC Name |
2-(5-chloro-2,4-dimethoxyphenyl)-5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C14H12ClN3O4/c1-7-4-10(18-22-7)14-17-16-13(21-14)8-5-9(15)12(20-3)6-11(8)19-2/h4-6H,1-3H3 |
InChI Key |
JCXAVCOMFWLXIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)C2=NN=C(O2)C3=CC(=C(C=C3OC)OC)Cl |
Origin of Product |
United States |
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